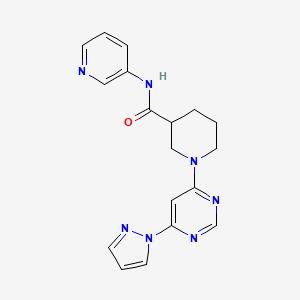

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

CAS No.: 1351618-22-8

Cat. No.: VC5569307

Molecular Formula: C18H19N7O

Molecular Weight: 349.398

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351618-22-8 |

|---|---|

| Molecular Formula | C18H19N7O |

| Molecular Weight | 349.398 |

| IUPAC Name | 1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26) |

| Standard InChI Key | TZBKFAWJCHWGGH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s IUPAC name delineates its structure: a pyrimidine ring substituted at position 6 with a 1H-pyrazol-1-yl group and at position 4 with a piperidine moiety. The piperidine ring is further functionalized at position 3 with a carboxamide group linked to a pyridin-3-yl substituent . This arrangement confers three distinct heterocyclic systems—pyrimidine, pyrazole, and pyridine—interconnected via piperidine and amide bonds.

Key structural features include:

-

Pyrimidine-Pyrazole Core: The pyrimidine ring (C4H3N2) serves as a central scaffold, with the pyrazole group (C3H3N2) enhancing electronic diversity and hydrogen-bonding potential .

-

Piperidine-Carboxamide Linker: The piperidine ring (C5H10N) introduces conformational flexibility, while the carboxamide group (-CONH-) bridges the piperidine and pyridine, enabling interactions with biological targets.

-

Pyridin-3-yl Terminal Group: The pyridine ring (C5H4N) contributes aromaticity and potential π-π stacking interactions, common in kinase inhibitors .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the molecular formula is hypothesized as C18H19N7O, with a molecular weight of 365.40 g/mol. Key physicochemical properties inferred from similar compounds include:

The pyridine and pyrazole groups likely enhance solubility in polar solvents, while the piperidine and amide linker balance hydrophobicity .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can be conceptualized in three stages:

-

Pyrimidine-Pyrazole Core Construction: A Stille or Suzuki coupling may introduce the pyrazole group to a halogenated pyrimidine precursor, as demonstrated in triazolopyridine syntheses .

-

Piperidine-Carboxamide Intermediate: Piperidine-3-carboxylic acid could be converted to the corresponding amide via HATU-mediated coupling with pyridin-3-amine .

-

Final Assembly: Mitsunobu or nucleophilic substitution reactions might link the pyrimidine-pyrazole core to the piperidine-carboxamide intermediate .

Key Reaction Steps

A plausible synthetic pathway, inspired by methodologies in , involves:

-

Pyrimidine Functionalization:

-

Halogenation of 4-chloropyrimidine at position 6.

-

Pd-catalyzed coupling with pyrazole stannane or boronic acid.

-

-

Piperidine-Carboxamide Synthesis:

-

Esterification of piperidine-3-carboxylic acid followed by amidation with pyridin-3-amine.

-

-

Coupling Reactions:

-

SNAr displacement of a halogen on the pyrimidine by the piperidine-carboxamide intermediate.

-

Example Reaction Scheme:

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s kinase inhibitory profile positions it as a candidate for:

-

Non-Small Cell Lung Cancer (NSCLC): Targeting MET amplifications .

-

Gastrointestinal Stromal Tumors (GIST): Addressing c-KIT mutations.

Neurodegenerative Diseases

Kinase modulation may also mitigate tau hyperphosphorylation in Alzheimer’s disease, though this remains speculative without empirical data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume